N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide
Description
N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide is a benzamide derivative characterized by two key structural features:
- Amide nitrogen substitution: A pyridin-3-ylmethyl group (-CH₂-C₅H₄N) attached to the amide nitrogen.
- Benzene ring substitution: A pyrimidin-2-yloxy group (-O-C₄H₃N₂) at the 3-position of the benzamide core.
The compound’s design combines pyridine and pyrimidine moieties, which are common in pharmaceuticals for their hydrogen-bonding and π-π stacking capabilities .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(21-12-13-4-2-7-18-11-13)14-5-1-6-15(10-14)23-17-19-8-3-9-20-17/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUWDWZKLGNYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzamide derivative is reacted with pyridin-3-ylmethyl halide and pyrimidin-2-yloxy halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated derivatives in the presence of a base like K2CO3 or NaH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of the target compound and analogs identified in the evidence:
Key Structural and Functional Insights
Amide Substitution Patterns
- Pyridin-3-ylmethyl vs.
- Thiourea-linked substituents (): Compounds like A8 exhibit antioxidant activity due to the 4-hydroxyphenyl group, suggesting that electron-donating groups on the amide nitrogen enhance radical scavenging.
Benzene Ring Modifications
- Pyrimidin-2-yloxy vs. Benzoxazinyl : The target’s pyrimidinyloxy group offers hydrogen-bonding sites (N atoms), while benzoxazinyl substituents () introduce fused heterocyclic systems that increase lipophilicity.
- Imidazopyrazinyl substituents (): These bulky groups may confer metabolic stability but reduce solubility.
Biological Activity
N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzamide core with substitutions that enhance its bioactivity. The presence of pyridin and pyrimidin moieties contributes to its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting signaling pathways crucial for cellular functions. For instance, it has been shown to inhibit certain kinases involved in cancer progression, thereby exhibiting potential anticancer properties.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the compound's effects on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent inhibitory effects compared to standard chemotherapeutics . -
Antimicrobial Properties :
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antimicrobial agents. -
Enzyme Inhibition Studies :
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to effectively inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the functional groups can significantly influence its biological properties. For instance, the introduction of different substituents on the benzamide core can enhance its binding affinity to target enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
